molecular formula C12H9ClO3 B14666322 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone CAS No. 36715-39-6

2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone

Cat. No.: B14666322
CAS No.: 36715-39-6
M. Wt: 236.65 g/mol
InChI Key: IVJOKRDRXZYASO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone is an organic compound that features a chlorophenyl group, a furan ring, and a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products

    Oxidation: 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-ketoethanone

    Reduction: 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity

    Interfering with cellular processes: Affecting cell signaling, metabolism, or gene expression

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-ketoethanone
  • 2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanol
  • 2-(4-Bromophenyl)-1-(furan-2-yl)-2-hydroxyethanone

Uniqueness

2-(4-Chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

36715-39-6

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(furan-2-yl)-2-hydroxyethanone

InChI

InChI=1S/C12H9ClO3/c13-9-5-3-8(4-6-9)11(14)12(15)10-2-1-7-16-10/h1-7,11,14H

InChI Key

IVJOKRDRXZYASO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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